
Bis(4-fluorophenyl) propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-fluorophenyl) propanedioate: is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl) propanedioate typically involves the reaction of 4-fluorophenyl derivatives with propanedioic acid or its derivatives. One common method includes the esterification of 4-fluorophenyl alcohol with propanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-fluorophenyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorophenylpropanediol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-fluorophenyl) propanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to interact with biological molecules and emit fluorescence. This property makes it useful in imaging and diagnostic applications .
Industry: The compound is utilized in the production of advanced materials, such as flame-retardant epoxy resins. Its incorporation into polymer matrices enhances the thermal stability and flame resistance of the resulting materials .
Mecanismo De Acción
The mechanism by which Bis(4-fluorophenyl) propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological responses. The compound may also act as a calcium antagonist, blocking calcium channels and affecting cellular processes .
Comparación Con Compuestos Similares
Bis(4-fluorophenyl) methanone: Similar in structure but differs in the central moiety, which is a ketone instead of a propanedioate.
Bis(4-fluorophenyl) disulfide: Contains a disulfide linkage instead of a propanedioate.
9,9-Bis(4-hydroxyphenyl) fluorene: Features a fluorene core with hydroxyphenyl groups.
Uniqueness: Bis(4-fluorophenyl) propanedioate is unique due to its propanedioate core, which imparts distinct chemical reactivity and physical properties. This makes it suitable for specific applications in material science and biological research that other similar compounds may not fulfill .
Propiedades
Número CAS |
1810-25-9 |
|---|---|
Fórmula molecular |
C15H10F2O4 |
Peso molecular |
292.23 g/mol |
Nombre IUPAC |
bis(4-fluorophenyl) propanedioate |
InChI |
InChI=1S/C15H10F2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |
Clave InChI |
PDHGCIFJFVNTSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


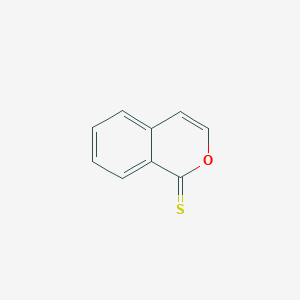
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
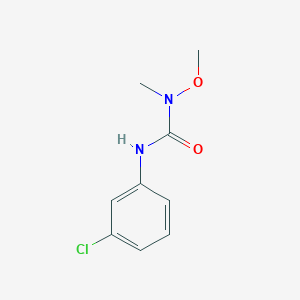
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
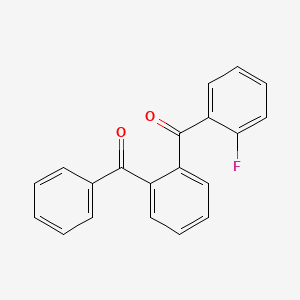
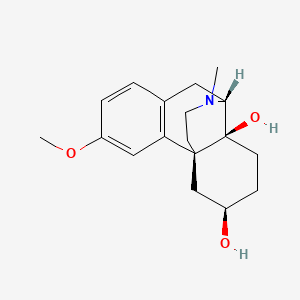
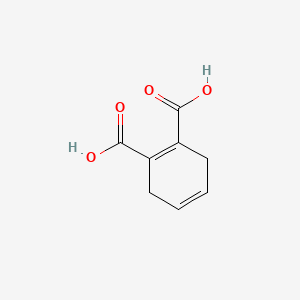
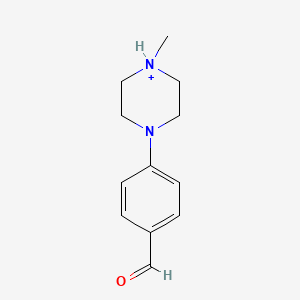

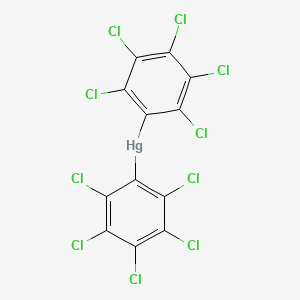
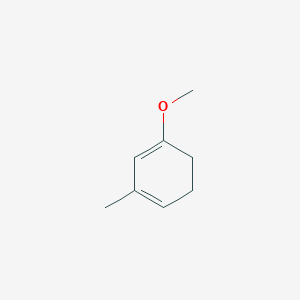
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
